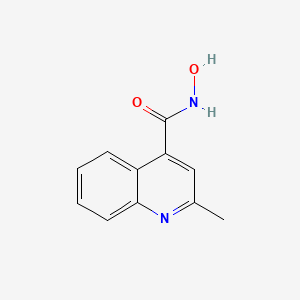
4-(Cyclopentyloxy)piperidine
Vue d'ensemble
Description
4-(Cyclopentyloxy)piperidine is a compound that falls under the category of piperidines . Piperidines are six-membered heterocycles that include one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidones, which are precursors to the piperidine ring, have unique biochemical properties and serve as important building blocks in drug construction .Molecular Structure Analysis
The molecular structure of piperidines, including 4-(Cyclopentyloxy)piperidine, is a six-membered heterocycle that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure, vibrational spectra, NBO, and UV-spectral analysis of similar compounds like 4-Hydroxypiperidine have been studied .Chemical Reactions Analysis
Piperidine derivatives are formed through intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . The formation of piperidine proceeds via a series of reaction steps .Applications De Recherche Scientifique
Gastric Antisecretory Agents
4-(Diphenylmethyl)-1-piperidinemethanimine, related to 4-(Cyclopentyloxy)piperidine, was explored for its potential as an oral gastric antisecretory agent in rats. Studies revealed modifications that could reduce anticholinergic activity, leading to the development of fenoctimine, a nonanticholinergic gastric antisecretory compound currently undergoing clinical trials (Scott et al., 1983).
Antimycobacterial Activity
Spiro-piperidin-4-ones, chemically related to 4-(Cyclopentyloxy)piperidine, demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis and multidrug-resistant strains. Compound 4e showed potent antimycobacterial properties, offering a promising avenue for tuberculosis treatment (Kumar et al., 2008).
DNA Damage Analysis
Alternatives to hot piperidine, for cleaving DNA at abasic and UV-irradiated sites, were investigated. N,N'-Dimethylethylenediamine efficiently cleaves DNA at neutral pH, offering a potential tool for studying DNA damage without non-specific effects (McHugh & Knowland, 1995).
Synthesis of Piperidine Alkaloids and Azasugars
The α-hydroxyalkyl piperidine unit, common in several alkaloids and azasugar analogues, can be synthesized through a highly stereocontrolled reaction, beneficial for natural product synthesis and combinatorial chemistry applications (Tailor & Hall, 2000).
Synthesis of Polyhydroxylated Piperidines
A method for synthesizing polyhydroxylated piperidines, a class of biologically active molecules with therapeutic potential, has been developed. This synthesis approach could be pivotal in drug discovery and development (Barnes et al., 2015).
σ-1 Receptor Probes
Halogenated 4-(phenoxymethyl)piperidines, similar to 4-(Cyclopentyloxy)piperidine, were synthesized as potential δ receptor ligands. One of the ligands, labeled with [123I], exhibited high uptake in brain and other organs, indicating their potential as probes for in vivo studies of σ receptors (Waterhouse et al., 1997).
Synthesis of Natural Piperidine Alkaloids
The total synthesis of naturally occurring piperidine alkaloids, like (-)-pinidinone, was achieved using a diastereoselective method. This approach is important for the synthesis of complex natural products and medicinal chemistry (Csatayová et al., 2010).
Enantioselective Synthesis of Piperidines
A Cu(I)-catalyzed reductive aldol cyclization method was developed for the highly diastereoselective synthesis of 4-hydroxypiperidin-2-ones. This methodology is significant for the synthesis of enantioselective piperidines, useful in medicinal chemistry (Lam et al., 2005).
Muscarinic Receptor Antagonists
4-Acetamidopiperidine derivatives, related to 4-(Cyclopentyloxy)piperidine, were synthesized and found to be highly potent muscarinic M3 receptor antagonists. These compounds show potential for treating obstructive airway diseases (Mitsuya et al., 1999).
Conformational Studies of Piperidin-4-ones
Research on the stereochemistry and conformational properties of piperidin-4-one derivatives, similar to 4-(Cyclopentyloxy)piperidine, enhances understanding of their biological activities and applications in drug design (R. R.M & Ilango S.S., 2014).
Bioactive Conformation Studies
Trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, related to 4-(Cyclopentyloxy)piperidine, were studied for their bioactive conformations as mu-opioid receptor antagonists. This research aids in understanding molecular interactions and drug development (Le Bourdonnec et al., 2006).
Orientations Futures
The future directions for research on 4-(Cyclopentyloxy)piperidine and similar compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety could be a promising area of research .
Propriétés
IUPAC Name |
4-cyclopentyloxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-4-9(3-1)12-10-5-7-11-8-6-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCOOOOLRWUYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentyloxy)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



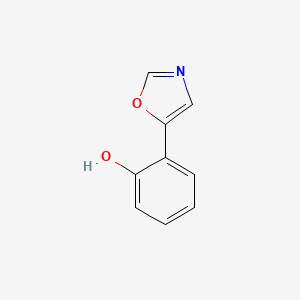

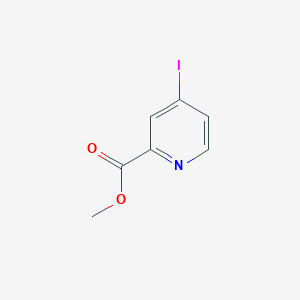

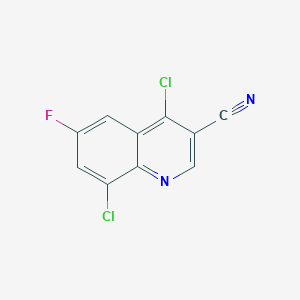

![3-[(Diethylamino)methyl]benzonitrile](/img/structure/B1358808.png)
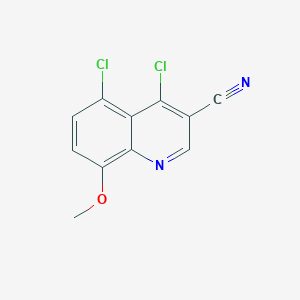
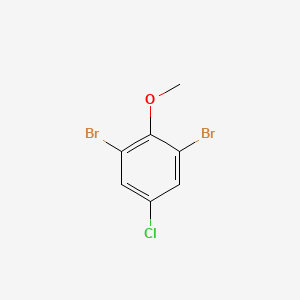

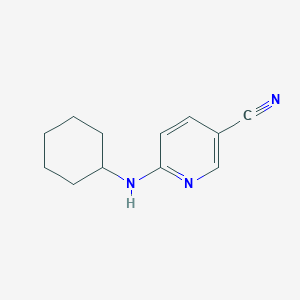

![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1358821.png)
